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Compound of Interest

Compound Name: Fumaryl diketopiperazine

Cat. No.: B3246239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fumaryl diketopiperazine (FDKP), with CAS number 176738-91-3, is a synthetic cyclic

dipeptide that has garnered significant attention in the pharmaceutical sciences. Primarily

utilized as an excipient in the Technosphere® drug delivery platform, it facilitates the pulmonary

administration of therapeutic agents. This technical guide provides an in-depth review of FDKP,

consolidating available data on its physicochemical properties, synthesis, pharmacokinetics,

and biological activity. Notably, this report addresses the conflicting information regarding its

bioactivity, presenting evidence from peer-reviewed scientific literature that establishes it as a

biologically inert carrier, contrary to some commercial claims. Detailed experimental

methodologies and quantitative data are presented to offer a comprehensive resource for

researchers and drug development professionals.

Physicochemical Properties
Fumaryl diketopiperazine is a white to off-white powder. Its molecular structure consists of a

central 2,5-diketopiperazine ring derived from two lysine molecules, with each of the two ε-

amino groups acylated with a fumaric acid moiety.
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Property Value Reference

CAS Number 176738-91-3 [1][2]

Molecular Formula C₂₀H₂₈N₄O₈ [3][4][5]

Molecular Weight 452.46 g/mol [3][4][5]

Appearance White to Off-White Powder [4]

Purity ≥95% [4]

InChI Key
BBNKIRVUCQNAQR-

FETIZUMASA-N
[2]

Synonyms

2,5-Diketo-3,6-di(4-

succinylaminobutyl)

piperazine, (E)-4-[4-[(2S,5S)-5-

[4-[[(E)-3-carboxyprop-2-

enoyl]amino]butyl]-3,6-

dioxopiperazin-2-

yl]butylamino]-4-oxobut-2-

enoic acid

[1]

Synthesis
The synthesis of FDKP is primarily achieved through the cyclocondensation of ε-amino

protected lysine. This process involves the formation of a 2,5-diketopiperazine core, followed

by the introduction of the fumaryl groups.

Conceptual Synthesis Pathway
The foundational method for producing the diketopiperazine core of FDKP involves the

cyclocondensation of an ε-amino protected lysine derivative. This is typically followed by

deprotection and subsequent acylation with an activated form of fumaric acid to yield the final

product.

Experimental Protocol: Catalyzed Synthesis of N-
Protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine
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While a detailed, publicly available step-by-step protocol for the complete synthesis of FDKP is

limited, a patented improved method for the synthesis of the diketopiperazine precursor offers

insights into a more efficient process. This method utilizes a catalyst to increase yield and

reduce reaction time compared to traditional thermal condensation.

Materials:

N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine)

m-Cresol

Phosphorus pentoxide (catalyst)

Glacial acetic acid (for recrystallization)

Procedure:

A solution of N-benzyloxycarbonyl-L-lysine in m-cresol is prepared.

Phosphorus pentoxide is added as a catalyst. The concentration of the catalyst can be

optimized, with concentrations around 7.5% being effective.

The reaction mixture is heated. The use of a catalyst significantly reduces the required

reaction time compared to the 18-33 hours of uncatalyzed thermal condensation.

Upon completion of the reaction, the N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine

is isolated.

The crude product is purified by recrystallization from glacial acetic acid to yield the desired

precursor to FDKP.

This catalyzed approach has been reported to achieve yields greater than 50%, a significant

improvement over the uncatalyzed method.

Biological Activity and Mechanism of Action
A critical review of the scientific literature indicates that fumaryl diketopiperazine is a

biologically inert excipient. This conclusion is supported by extensive in vitro and in vivo
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studies.

In Vitro Receptor Binding Assays
FDKP has been evaluated in a comprehensive panel of 63 in vitro receptor-binding assays.

These assays included a wide range of targets such as neurotransmitter receptors, steroid

receptors, ion channels, secondary messengers, prostaglandin receptors, growth

factor/hormone receptors, brain and gut peptide receptors, and various enzymes. At

concentrations up to 100 μM, FDKP did not inhibit the binding of any substrate to these

receptors.[6] This provides strong evidence for its lack of direct pharmacological activity at

these targets.

In Vivo Studies
Preclinical pharmacology studies in rats and dogs have shown no observed effects of FDKP on

cardiac, central nervous system, pulmonary, or renal functions.[6]

Conflicting Commercial Information
It is important to note that some commercial suppliers have described fumaryl
diketopiperazine as a glucagon-like peptide-1 (GLP-1) analogue with hypoglycemic and

antimicrobial properties.[3][4] However, the extensive, peer-reviewed scientific data

demonstrating its biological inertness contradicts these claims. The primary and well-

documented function of FDKP is as a carrier for drug delivery.

Pharmacokinetics
The pharmacokinetics of FDKP have been characterized in humans, including healthy subjects

and populations with renal or hepatic impairment.

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study
An ADME study in healthy male volunteers using ¹⁴C-radiolabeled FDKP administered

intravenously and orally revealed the following:

Absorption: Oral bioavailability is very low, with less than 3% of an oral dose being recovered

in the urine.[6]
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Distribution: The volume of distribution was not detailed in the provided search results.

Metabolism: There was no evidence of metabolism of FDKP.[6]

Excretion: FDKP is predominantly cleared unchanged by the kidneys, with over 95% of an

intravenous dose recovered in the urine.[6]

Pharmacokinetics in Special Populations
The pharmacokinetics of inhaled FDKP (20 mg dose) were assessed in subjects with diabetic

nephropathy and chronic liver disease.

Table 1: Pharmacokinetic Parameters of Inhaled Fumaryl Diketopiperazine in Different

Patient Populations

Population Cmax (ng/mL) AUC₀₋₄₈₀ (ng/mL·min)

Healthy Subjects - 26,710 (34.8% CV)

Diabetic Subjects with Normal

Renal Function
147.0 (44.3% CV) 30,474 (31.8% CV)

Diabetic Subjects with Mild

Diabetic Nephropathy
- -

Diabetic Subjects with

Moderate Diabetic

Nephropathy

159.9 (59.4% CV) 36,869 (47.2% CV)

Subjects with Chronic Liver

Disease
- 31,477 (28.8% CV)

CV: Coefficient of Variation

While there were slight increases in Cmax and AUC in subjects with diabetic nephropathy,

these differences were not considered clinically significant.[6] No significant pharmacokinetic

differences were observed between healthy subjects and those with chronic liver disease.[6]

The Technosphere® Drug Delivery Platform
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FDKP is the core component of the Technosphere® technology, a novel drug delivery system

for pulmonary administration.

Mechanism of Microparticle Formation
FDKP molecules self-assemble into microparticles through a pH-dependent process. In a

solution with a pH below 5.2, FDKP precipitates and crystallizes, forming microparticles with a

typical diameter of 0.5 to 10 microns.[2] This self-assembly is driven by intermolecular

hydrogen bonding. The active pharmaceutical ingredient is then adsorbed onto these

microparticles.

Drug Delivery Workflow
The Technosphere® platform enables the delivery of drugs to the deep lung. Upon inhalation,

the microparticles travel to the alveoli where the physiological pH of the lung lining fluid causes

them to rapidly dissolve, releasing the adsorbed drug for systemic absorption.
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Caption: Workflow of the Technosphere® drug delivery system.
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Conclusion
Fumaryl diketopiperazine (CAS No. 176738-91-3) is a well-characterized synthetic molecule

that serves as a safe and effective excipient in the Technosphere® pulmonary drug delivery

system. Extensive scientific evidence from in vitro and in vivo studies confirms its biological

inertness, making it an ideal carrier for inhaled therapeutics. Its pharmacokinetic profile is

characterized by renal clearance and low oral bioavailability. While conflicting information exists

on some commercial platforms, the peer-reviewed scientific literature provides a clear and

consistent picture of FDKP as a non-pharmacologically active component of a sophisticated

drug delivery technology. This guide provides researchers and drug development professionals

with a consolidated source of technical information to support further research and

development activities involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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